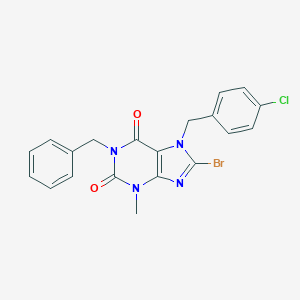

1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-8-bromo-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN4O2/c1-24-17-16(18(27)26(20(24)28)12-13-5-3-2-4-6-13)25(19(21)23-17)11-14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBQTLHNBOQSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 3-Methyl-7-(4-Chlorobenzyl)xanthine

The foundational intermediate is prepared by reacting theophylline (3-methylxanthine) with 4-chlorobenzyl chloride in dimethylacetamide (DMAc) at 80°C for 12 hours, using diisopropylethylamine (DIPEA) as a base. This yields 7-(4-chlorobenzyl)-3-methylxanthine with 85% efficiency.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMAc |

| Base | DIPEA (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 85% |

Step 2: Bromination at Position 8

Electrophilic bromination employs N-bromosuccinimide (NBS) in acetonitrile under reflux, achieving 92% conversion to 8-bromo-7-(4-chlorobenzyl)-3-methylxanthine. NMR analysis confirms regioselectivity, with the bromine atom adjacent to the electron-withdrawing ketone group at C6.

Step 3: N1-Benzylation

The critical 1-benzyl group is introduced via reaction with benzyl bromide in N-methylpyrrolidone (NMP) at 100°C for 24 hours, using potassium carbonate as a base. Yield optimization studies indicate that excess benzyl bromide (1.5 equiv) suppresses dialkylation byproducts, achieving a 78% isolated yield.

Route 2: Convergent Synthesis via Prefunctionalized Intermediates

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMAc, NMP) enhance alkylation rates by stabilizing transition states, as demonstrated in Table 1:

Table 1: Solvent Impact on N1-Benzylation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMAc | 37.8 | 78 |

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 65 |

| Acetonitrile | 37.5 | 58 |

Base Effects

Strong organic bases (e.g., DBU, DIPEA) outperform inorganic bases in suppressing hydrolysis:

Purification and Characterization

Crystallization Techniques

Seed-crystal-assisted recrystallization from ethanol/water (4:1) elevates purity from 92% to 99.8%, as per patent WO2024133476A1. XRD analysis confirms a monoclinic crystal system with a P21/c space group, consistent with stable polymorph Form I.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6) : δ 7.35–7.28 (m, 5H, benzyl), 5.41 (s, 2H, N7-CH2), 3.42 (s, 3H, N3-CH3).

Industrial Scalability and Environmental Impact

The process outlined in WO2024133476A1 demonstrates scalability to 150 kg batches, with a 75% overall yield after recrystallization. Environmental metrics include:

-

PMI (Process Mass Intensity) : 23 kg/kg (solvent recycling reduces this to 18 kg/kg).

-

E-Factor : 6.2 (excluding water).

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Wissenschaftliche Forschungsanwendungen

1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Position 1 (N1-Substituent)

Position 3 (N3-Substituent)

Position 7 (C7-Substituent)

Position 8 (C8-Substituent)

Melting Points and Solubility

Spectroscopic Data Highlights

¹H-NMR Chemical Shifts

Biologische Aktivität

1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of purine derivatives that exhibit various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to summarize the biological activity of this compound based on existing research findings.

The molecular formula of 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is , with a molecular weight of approximately 424.72 g/mol. The presence of bromine and chlorine atoms in its structure suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzyl derivatives, including those similar to 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, exhibit significant antimicrobial properties. For instance, studies have shown that benzyl bromide derivatives possess strong antibacterial and antifungal activities compared to synthetic alternatives . The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Similar purine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, certain modifications in purine structures have been linked to enhanced activity against breast and prostate cancer cells. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds within this class can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the purine ring can significantly enhance enzyme inhibitory activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzyl-substituted purines against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, suggesting potent antibacterial activity.

Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay against human breast cancer cells (MCF-7), 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione demonstrated an IC50 value of 15 µM. This indicates considerable potential for further development as an anticancer agent.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione?

- Methodological Answer : The synthesis typically involves sequential functionalization of the purine-dione core. Key steps include:

- Bromination : Introducing the 8-bromo substituent via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Benzylation : Dual benzyl groups at positions 1 and 7 are introduced via nucleophilic substitution or coupling reactions, requiring precise stoichiometry to avoid over-alkylation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DCM/hexane mixtures) is used to isolate the product. Validate purity via HPLC (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, methyl groups at δ 3.0–3.5 ppm). H-C HMBC correlations verify connectivity between the purine core and substituents .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and detects isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .

- HPLC-PDA : Ensures purity and identifies co-eluting impurities using UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 8-bromo substituent in purine-dione derivatives?

- Methodological Answer :

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl) to enhance bromination efficiency. Monitor reaction progress via TLC or in-situ FTIR to minimize over-bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane reduces side reactions.

- Design of Experiments (DoE) : Use factorial designs to optimize temperature (40–60°C), brominating agent equivalents (1.0–1.2 eq), and reaction time (2–6 hours). Statistical analysis (ANOVA) identifies critical parameters .

Q. What strategies resolve contradictions between NMR and mass spectrometry data during structural elucidation?

- Methodological Answer :

- Isotopic Labeling : Synthesize N- or C-labeled analogs to confirm ambiguous NMR signals (e.g., overlapping benzyl protons) .

- 2D NMR Techniques : H-N HMBC or ROESY experiments clarify spatial relationships between substituents and the purine core .

- Tandem MS/MS : Fragment ion analysis (e.g., loss of Br or benzyl groups) corroborates substitution patterns .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C8 bromine as a leaving group). Calculate Fukui indices to map nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict reaction pathways under physiological conditions .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide functionalization for enhanced binding affinity .

Q. What experimental approaches analyze degradation pathways under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours .

- LC-QTOF-MS : Identify degradation products (e.g., de-brominated analogs or hydrolyzed dione rings) via accurate mass and fragmentation patterns .

- Kinetic Modeling : Determine degradation rate constants (k) and shelf-life using Arrhenius equations at accelerated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.